molecular formula C16H16N6O4S B2633142 2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide CAS No. 2034271-19-5

2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2633142
CAS No.: 2034271-19-5
M. Wt: 388.4
InChI Key: MYBFRRHRNNSAMK-UHFFFAOYSA-N
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Description

2-Methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the aromatic ring and a sulfamoyl-linked triazolylmethyl substituent at the 5-position. This structural motif is common in small-molecule inhibitors and receptor-targeted agents, where the sulfamoyl and triazole groups contribute to binding affinity and solubility .

Properties

IUPAC Name

2-methoxy-5-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-26-15-5-4-13(7-14(15)16(17)23)27(24,25)19-8-11-10-22(21-20-11)12-3-2-6-18-9-12/h2-7,9-10,19H,8H2,1H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBFRRHRNNSAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" typically involves multiple steps, starting with the preparation of intermediates. One common approach is the coupling of methoxybenzoic acid derivatives with sulfonamides, followed by the formation of the triazole ring through Huisgen cycloaddition.

Industrial Production Methods: On an industrial scale, large-scale synthesis would demand optimization of reaction conditions to enhance yield and purity. This might involve employing continuous flow reactors and efficient purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" is reactive under several conditions:

  • Oxidation: Can be oxidized under controlled conditions to form sulfoxides or sulfones.

  • Reduction: Can be reduced to its corresponding amines or alcohols using agents like lithium aluminum hydride.

  • Substitution: Can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions Used:

  • Oxidation: Potassium permanganate or hydrogen peroxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Alkyl halides or other nucleophiles in the presence of base catalysts.

Major Products Formed: Depending on the type of reaction, the products can range from triazole derivatives to sulfoxides, sulfones, or various substituted benzoic acid derivatives.

Scientific Research Applications

"2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" has a broad spectrum of applications:

  • Chemistry: As a building block for synthesizing more complex molecules, including potential pharmaceutical agents.

  • Biology: Investigated for its interactions with biological macromolecules, showing potential as a probe in biochemical assays.

  • Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

  • Industry: Used as an intermediate in the synthesis of dyes, polymers, and other specialized materials.

Mechanism of Action

The compound's mechanism of action depends on its context of use:

  • Molecular Targets and Pathways Involved: In medicinal chemistry, it might target specific enzymes or receptors, disrupting biochemical pathways critical to disease progression. In industrial applications, it functions as a catalyst or an intermediate, facilitating the production of end products.

Comparison with Similar Compounds

Core Benzamide Modifications

The benzamide scaffold is a critical pharmacophore in medicinal chemistry. Variations in substituents significantly influence physicochemical and biological properties.

Compound Name Substituent at Benzamide 2-Position Substituent at Benzamide 5-Position Molecular Weight (g/mol) Reference ID
2-Methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide (Target) Methoxy Sulfamoyl-(triazolylmethyl-pyridin-3-yl) 393.44
2-Amino-5-chloro-N-((1-((...tetrahydrofuran-2-yl)methyl)-1H-triazol-4-yl)methyl)benzamide (7d) Amino Chloro 544.90
2-Amino-5-bromo-N-((1-((...tetrahydrofuran-2-yl)methyl)-1H-triazol-4-yl)methyl)benzamide (7e) Amino Bromo 589.80
2-Amino-N-((1-((...dihydropyrimidin-1-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)-1H-triazol-4-yl)methyl)-5-methoxybenzamide (9b) Amino Methoxy 485.45

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methoxy group (electron-donating) contrasts with amino (electron-donating) or halogen (electron-withdrawing) substituents in analogs like 7d and 7e. This difference may alter electronic distribution, affecting binding to hydrophobic pockets or enzymatic active sites .

Triazole Substituent Variations

The triazole ring’s substitution pattern dictates interactions with biological targets.

Compound Name Triazole 1-Position Substituent Molecular Weight (g/mol) Reference ID
Target Compound Pyridin-3-yl 393.44
2-Methoxy-5-({[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)benzamide (BF23483) Thiophen-3-yl 393.44
3-Acrylamido-5-(1H-indazol-3-yl)-N-((1-(o-tolyl)-1H-triazol-4-yl)methyl)benzamide (2b) o-Tolyl 500.24

Key Observations :

  • Heterocyclic Impact : Replacing pyridin-3-yl (target) with thiophen-3-yl (BF23483) introduces sulfur instead of nitrogen, reducing basicity but increasing lipophilicity. This may influence membrane permeability or off-target interactions .

Sulfamoyl Linker Modifications

The sulfamoyl group bridges the benzamide and triazole moieties, affecting conformational flexibility.

Compound Name Sulfamoyl Connectivity Molecular Weight (g/mol) Reference ID
Target Compound Direct linkage to triazolylmethyl 393.44
N-(isoquinolin-5-yl)-2-methoxy-5-(pyrrolidine-1-sulfonyl)benzamide (BF37389) Pyrrolidine-sulfonyl 411.47

Key Observations :

  • Rigidity vs. Flexibility : The target compound’s sulfamoyl linker provides rigidity, favoring defined binding poses. In contrast, BF37389’s pyrrolidine-sulfonyl group introduces rotational freedom, which may reduce binding specificity .

Biological Activity

The compound 2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N6O4SC_{16}H_{16}N_{6}O_{4}S, with a molecular weight of approximately 384.39 g/mol. The structure includes a methoxy group, a sulfonamide linkage, and a triazole moiety, contributing to its diverse biological interactions.

Research indicates that the compound exhibits antimicrobial and anticancer activities . The presence of the triazole ring is significant as it is known for its ability to inhibit certain enzymes involved in cell proliferation and microbial resistance.

  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, potentially through inhibition of folate synthesis pathways, similar to traditional sulfonamides.
    • In vitro studies demonstrate significant inhibition zones against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    • Studies have indicated that the compound can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.
    • It has been observed to inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 : Antimicrobial EfficacyDemonstrated significant activity against E. coli and S. aureus with MIC values ranging from 8 to 32 µg/mL.
Study 2 : Anticancer ActivityInduced apoptosis in A549 lung cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3 : Mechanistic InsightsRevealed that the compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

Comparative Analysis

When compared to other triazole-containing compounds, This compound shows unique properties due to its dual functionality:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
Compound AModerateLowSimple structure
Compound BHighModerateContains halogen substitutions
Current Compound HighHighDual functional groups enhancing reactivity

Q & A

Q. What are the optimal synthetic conditions for achieving high yields and purity of this compound?

The synthesis requires careful control of reaction parameters. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve polar intermediates and stabilize reactive species .
  • Base activation : Potassium carbonate (K₂CO₃) is often used to deprotonate sulfonamide intermediates, enhancing nucleophilic substitution efficiency .
  • Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions, such as triazole ring decomposition .
  • Catalysts : Palladium complexes or copper(I) iodide may accelerate coupling reactions involving pyridinyl or triazolyl groups .
    Methodological optimization should include thin-layer chromatography (TLC) monitoring and recrystallization in ethanol or ethyl acetate for purification .

Q. Which spectroscopic techniques are most effective for structural characterization?

A multi-modal approach is recommended:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), pyridine protons (δ 7.5–8.5 ppm), and triazole carbons (δ 140–150 ppm) .
  • IR spectroscopy : Confirm sulfamoyl (S=O stretch ~1150–1250 cm⁻¹) and benzamide (C=O stretch ~1680 cm⁻¹) functionalities .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for C₂₀H₂₀N₆O₄S) .
  • Elemental analysis : Cross-validate %C, %H, and %N with theoretical values to confirm purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or sulfotransferases due to the sulfamoyl group’s affinity for ATP-binding pockets .
  • Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive/negative bacteria, referencing structurally similar pyrazole-triazole hybrids .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How do substituents on the triazole or pyridine rings modulate biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridine substitution : Electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position enhance binding to hydrophobic enzyme pockets, while methoxy groups improve solubility .
  • Triazole modifications : Methylation at the 1-position increases metabolic stability, whereas bulky aryl groups reduce off-target effects .
    Methodology: Synthesize derivatives via Suzuki-Miyaura coupling or Huisgen cycloaddition, followed by comparative bioassays .

Q. How can contradictory data in biological assays be resolved?

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonamides) that may skew results .
  • Orthogonal assays : Confirm activity in cell-free (e.g., SPR binding) and cell-based systems to rule out false positives .

Q. What computational approaches predict target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR or COX-2). The pyridine-triazole scaffold often forms π-π stacking with aromatic residues, while sulfamoyl groups hydrogen-bond to catalytic lysines .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key conformational changes .
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to prioritize derivatives .

Q. How can regioselectivity challenges in triazole formation be addressed?

The 1,2,3-triazole ring’s regiochemistry is critical. Strategies include:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-disubstituted triazoles. Use TBTA ligand to suppress side reactions .
  • Solvent effects : tert-Butanol/water mixtures improve regioselectivity by stabilizing transition states .
  • Microwave-assisted synthesis : Short reaction times (10–30 min) reduce decomposition of sensitive intermediates .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Deuterium labeling : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .
  • Prodrug design : Mask the sulfamoyl group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
  • Formulation : Use PEGylated liposomes to prolong circulation half-life .

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